3-(Acetamidomethyl)benzoic acid
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Overview
Description
The compound "3-(Acetamidomethyl)benzoic acid" is a chemical entity that can be derived from benzoic acid derivatives. It is structurally related to compounds that have been synthesized and studied for various applications, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) , as a subunit of an enkephalinase inhibitor , and in the context of conformational polymorphism .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid esters involves 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, followed by acid hydrolysis and ozonolysis to yield products such as benzamide and ethyl o-acetamido-mandelate . Another related synthesis is the creation of 3-acetamido-4-methyl benzoic acid derivatives, which are designed based on virtual high-throughput screening (vHTS) hits and synthesized for biological activity testing .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, 4-(3-Benzoylthioureido)benzoic acid has been characterized by MS, FT-IR, 1H-NMR, 13C-NMR, and UV–Visible spectroscopy, and its crystal structure has been examined . Similarly, the conformational polymorphism of 3-(azidomethyl)benzoic acid has been studied through crystal structure analysis, highlighting the role of the azidomethyl group in conformational polymorphism .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the 1,3-dipolar cycloaddition , the synthesis of inhibitors for PTP1B through the design and synthesis of novel derivatives , and the asymmetric hydrogenation of chloromethyl-phenylpropenoic acid to produce chiral building blocks for enkephalinase inhibitors . These reactions are crucial for the development of pharmaceuticals and the understanding of molecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined through their synthesis and structural characterization. The crystallographic study of 4-(3-Benzoylthioureido)benzoic acid provides insights into its physical properties, such as crystal system, cell dimensions, and density . The polymorphism study of 3-(azidomethyl)benzoic acid reveals the influence of molecular conformation on the physical state of the compound . These properties are essential for the practical application and handling of these chemical entities.
Scientific Research Applications
Synthesis and Biological Activity
A novel series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized and screened for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. The most potent compounds showed significant inhibitory activity, suggesting potential as chemotherapeutic agents (Rakse et al., 2013).
Methodologies for Functionalizing Benzoic Acid Derivatives
A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template was reported. This methodology enables the functionalization of benzoic acid derivatives at the meta position, which is challenging to achieve via traditional methods. The process uses molecular oxygen as the terminal oxidant, showcasing the efficiency and versatility of this approach (Li et al., 2016).
Pharmacological Applications
A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated its potential as a new compound with higher analgesic activity and smaller ulcer irritation than acetylsalicylic acid. This compound was synthesized to explore alternatives to traditional NSAIDs, which often have gastrointestinal side effects. The study found that this new compound exhibits excellent analgesic and antiplatelet activity without toxicity impact, making it a promising candidate for further development as a new drug (Caroline et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-(acetamidomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-3-2-4-9(5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUIAYCGLVNRQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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